2-(4-Bromophenoxy)-2-methylpropanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related brominated compounds involves palladium-catalyzed reactions, as seen in the study of 2-hydroxy-2-methylpropiophenone, which undergoes arylation with aryl bromides . Although the exact synthesis of 2-(4-Bromophenoxy)-2-methylpropanoic acid is not detailed, similar palladium-catalyzed methods could potentially be applied for its synthesis, considering the reactivity of brominated aromatic compounds in such reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, such as FT-IR and UV-Vis, as well as X-ray diffraction . These methods provide detailed information about the bonding and geometry of the molecules. For 2-(4-Bromophenoxy)-2-methylpropanoic acid, similar analytical techniques could be used to determine its molecular structure and confirm the presence of functional groups.
Chemical Reactions Analysis
The chemical reactivity of brominated phenolic compounds includes interactions with DNA bases, as investigated using the ECT method and charge transfer studies . Additionally, the one-electron oxidation of related compounds has been studied, revealing insights into the radical cations formed and their subsequent reactivity . These studies suggest that 2-(4-Bromophenoxy)-2-methylpropanoic acid may also undergo similar oxidation reactions and interact with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated phenolic compounds, such as solubility, melting point, and boiling point, are not directly provided in the papers. However, the sensory studies on 2-bromo-4-methylphenol indicate that such compounds can have significant sensory impacts at very low concentrations, suggesting high potency and potential volatility . The thermal behavior of metal complexes with brominated ligands has been analyzed, showing multi-stage decomposition processes . These findings could be extrapolated to predict the stability and thermal properties of 2-(4-Bromophenoxy)-2-methylpropanoic acid.
Scientific Research Applications
Application 1: Synthesis of a Coordination Polymer of Ni(II)
- Summary of the Application : The compound “2-(4-Bromophenoxy)acetohydrazide” was used in the synthesis of a coordination polymer of Ni(II). This is a significant development in the field of inorganic chemistry .
- Methods of Application or Experimental Procedures : The coordination compound [NiCl2L(2-PrOH)]n (where L is 2-(4-bromophenoxy)acetohydrazide; 2-PrOH is isopropanol) was synthesized and characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .
- Results or Outcomes : It was determined that the coordination compound exhibits a polymeric structure. The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .
Application 2: Synthesis of Metal Complexes
- Summary of the Application : The compound “2-(4-Bromophenoxy)acetohydrazide” has been used in the synthesis of metal complexes comprising Co(II), Ni(II), Cu(II), and Cd(II) chlorides, as well as CuBr2, Cu(CH3COO)2, and Cu(ClO4)2 .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not detailed in the source, but typically involve the reaction of the metal salt with the ligand in an appropriate solvent, followed by purification of the resulting complex .
- Results or Outcomes : The synthesized metal complexes could potentially have various applications in fields such as catalysis, materials science, and bioinorganic chemistry .
Application 3: Synthesis of 4-Methoxymethylbenzoic Acid
- Summary of the Application : The compound “4-bromomethylbenzoic acid”, which is structurally similar to “2-(4-Bromophenoxy)-2-methylpropanoic acid”, has been used in the synthesis of "4-methoxymethylbenzoic acid" .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not detailed in the source, but typically involve the reaction of the bromomethylbenzoic acid with a methoxy group .
- Results or Outcomes : The synthesized “4-methoxymethylbenzoic acid” could potentially have various applications in fields such as pharmaceuticals and materials science .
properties
IUPAC Name |
2-(4-bromophenoxy)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDUHXQTTOHIJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322789 | |
Record name | 2-(4-bromophenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-2-methylpropanoic acid | |
CAS RN |
7472-69-7 | |
Record name | 7472-69-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-bromophenoxy)-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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